1-Phenanthreneaceticacid, 3,4-dimethoxy-
Description
1-Phenanthreneacetic acid, 3,4-dimethoxy- (CAS 93-40-3), also known as (3,4-dimethoxyphenyl)acetic acid or homoveratric acid, is a substituted phenanthrene derivative characterized by a phenylacetic acid backbone with methoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol and a calculated logP value of 1.331, indicating moderate hydrophobicity .
Properties
CAS No. |
118853-46-6 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenanthren-1-yl)acetic acid |
InChI |
InChI=1S/C18H16O4/c1-21-15-9-12(10-16(19)20)14-8-7-11-5-3-4-6-13(11)17(14)18(15)22-2/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
ZFHMRHJIHJXLRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC3=CC=CC=C32)C(=C1)CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Regioselective Functionalization of the Phenanthrene Core
The phenanthrene skeleton’s inherent steric hindrance and electronic asymmetry necessitate precise strategies for substituent placement. Two primary approaches dominate:
- Late-Stage Functionalization : Introducing methoxy and acetic acid groups after constructing the phenanthrene core.
- Early-Stage Modular Assembly : Building the phenanthrene system from pre-functionalized benzene or naphthalene precursors.
A comparative analysis of these strategies reveals trade-offs between yield and synthetic complexity. For example, late-stage methylation of hydroxylated intermediates (e.g., using trimethyl phosphate or methyl p-toluenesulfonate) offers flexibility but requires stringent control over reaction conditions to avoid over-alkylation.
Direct Alkylation and Methoxylation Methods
N-Methylation for Methoxy Group Introduction
Patent CN111777520A demonstrates the use of trimethyl phosphate as an N-methylating agent in the synthesis of dimethylamino phenyl acetic acid derivatives. Adapting this methodology, methoxy groups can be introduced via O-methylation of phenolic intermediates under basic conditions. For instance, treating 3,4-dihydroxyphenanthrene with methyl iodide in the presence of potassium hydroxide yields the dimethoxy product. However, competing side reactions, such as C-methylation, necessitate careful stoichiometric control.
Acetic Acid Side Chain Installation
Friedel-Crafts alkylation represents a classical route for attaching acetic acid moieties to aromatic systems. However, the phenanthrene core’s limited reactivity often requires activating groups or Lewis acid catalysts. An alternative approach involves nucleophilic substitution of a brominated phenanthrene derivative with cyanide, followed by hydrolysis to the carboxylic acid. This method, though indirect, avoids the regioselectivity issues inherent to electrophilic aromatic substitution.
Multi-Step Synthesis via Intermediate Formation
Oxidative Pathways for Carboxylic Acid Generation
The oxidation of methyl-substituted phenanthrene derivatives to carboxylic acids is a critical step. As detailed in the kinetics study of phenanthrene oxidation to diphenic acid, peracetic acid serves as an effective oxidant, achieving conversions exceeding 60% under optimized conditions. Applying this to 1-methyl-3,4-dimethoxyphenanthrene, oxidation with 30% H₂O₂ in glacial acetic acid and benzene (via azeotropic distillation) yields the target acetic acid derivative.
Coupling Reactions for Modular Assembly
Suzuki-Miyaura cross-coupling enables the construction of the phenanthrene backbone from halogenated benzene precursors. For example, coupling 3,4-dimethoxyphenylboronic acid with a brominated naphthalene acetic acid ester generates the substituted phenanthrene framework. Subsequent deprotection and hydrolysis yield the final product. This method benefits from high regiocontrol but requires palladium catalysts and inert reaction conditions.
Catalytic and Reagent Considerations
Role of Phase-Transfer Catalysts
Tetrabutylammonium bromide (TBAB), as employed in patent CN111777520A, enhances reaction rates in biphasic systems by facilitating ion transfer between aqueous and organic phases. In the methylation of 4-aminophenyl acetate, TBAB increased yields from 73% to 83% by improving reagent solubility and interaction.
Data Tables: Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 1-Phenanthreneaceticacid, 3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenanthrene ring.
Scientific Research Applications
1-Phenanthreneaceticacid, 3,4-dimethoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenanthreneaceticacid, 3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 3,4-Dimethoxy-Substituted Compounds
*Estimated values based on structural analogs.
Key Findings and Implications
- Methoxy positioning : 3,4-Dimethoxy substitutions enhance bioactivity in sirtuin activators and antifungal agents compared to 2,4- or 4-methoxy analogs .
- SHE), limiting enzymatic oxidation by HRP-hydrogen peroxide systems .
- Substituent effects : Replacing 3,4-dimethoxy with 4-fluoro retains NF-κB inhibitory activity but alters cytotoxicity profiles .
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